molecular formula C19H18BrClN6O B3020100 Kinase inhibitor-1 CAS No. 2135696-72-7

Kinase inhibitor-1

Cat. No.: B3020100
CAS No.: 2135696-72-7
M. Wt: 461.7 g/mol
InChI Key: QBACGOWRJDBXSG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH-4000E, also known as Tarloxotinib bromide, is a hypoxia-activated prodrug that targets the human epidermal growth factor receptor family. It is particularly effective against human epidermal growth factor receptor 2-positive breast cancer cells. The compound is designed to release its active form under low oxygen conditions, making it highly selective for hypoxic tumor environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH-4000E involves multiple steps, starting with the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of TH-4000E follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TH-4000E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of TH-4000E is its active form, which targets human epidermal growth factor receptor family proteins. Oxidation reactions can produce reactive oxygen species, which contribute to the compound’s cytotoxic effects .

Scientific Research Applications

TH-4000E has a wide range of scientific research applications, including:

Mechanism of Action

TH-4000E exerts its effects through a hypoxia-activated mechanism. Under low oxygen conditions, the compound is reduced to its active form, which then inhibits the phosphorylation of human epidermal growth factor receptor family proteins. This inhibition leads to the activation of caspase-3 and the induction of apoptosis through a reactive oxygen species-dependent pathway .

Comparison with Similar Compounds

TH-4000E is unique compared to other similar compounds due to its hypoxia-activated mechanism and high selectivity for human epidermal growth factor receptor 2-positive breast cancer cells. Similar compounds include:

TH-4000E stands out due to its ability to selectively target hypoxic tumor environments, reducing off-target effects and improving therapeutic outcomes .

Biological Activity

Kinase inhibitors represent a significant class of therapeutic agents, particularly in oncology, due to their ability to modulate cellular signaling pathways. Kinase inhibitor-1 (KI-1) is a compound that has garnered attention for its potential biological activity against various kinases, which play crucial roles in cell proliferation, differentiation, and survival. This article delves into the biological activity of KI-1, supported by data tables, case studies, and detailed research findings.

Kinase inhibitors function by blocking the action of specific kinases, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered signaling pathways that are often dysregulated in cancer and other diseases. KI-1 specifically targets certain kinases implicated in tumor growth and progression.

Selectivity and Potency

Research has shown that KI-1 exhibits selective inhibition against several kinases. The selectivity profile is crucial as it minimizes off-target effects that can lead to adverse reactions.

Table 1: Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity
DYRK1A81High
DYRK1B150Moderate
DYRK2>1000Low
HIPK2>1000Low

The above data indicates that KI-1 has a high selectivity for DYRK1A, making it a promising candidate for further development in therapeutic applications targeting this kinase.

In Vitro Studies

In vitro assays have demonstrated that KI-1 effectively reduces the phosphorylation of known substrates of DYRK1A, such as SF3B1 and tau. These studies utilized a range of concentrations to establish dose-response relationships.

Case Study: Effects on Cell Viability

In a study examining the effects of KI-1 on neuronal cells, it was found that treatment with KI-1 at concentrations up to 100 nM did not adversely affect cell viability while significantly inhibiting DYRK1A activity. This suggests that KI-1 can selectively inhibit kinase activity without compromising cell health.

In Vivo Studies

Preclinical models have been employed to assess the efficacy of KI-1 in tumor-bearing mice. The results indicated a reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Table 2: In Vivo Efficacy of this compound

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control030
KI-14570

These findings underscore the potential of KI-1 as an effective therapeutic agent in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetic properties of KI-1 is essential for its clinical application. Studies indicate that KI-1 has favorable absorption characteristics and an appropriate half-life for sustained action against its target kinases.

Table 3: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability85%
Half-life12 hours
MetabolismLiver (CYP450)
ExcretionUrinary

Properties

IUPAC Name

(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBACGOWRJDBXSG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135696-72-7
Record name TH-4000E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.